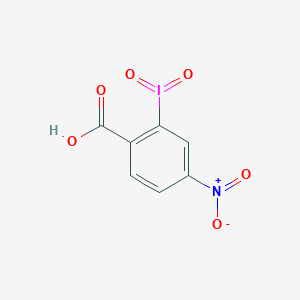![molecular formula C14H12Cl2FNO B2803965 {[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1085314-07-3](/img/structure/B2803965.png)
{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine, also known as KLH-2109, is a chemical compound with potential applications in various fields of research and industry. It is a phenol derivative, which are known to have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . For example, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular formula of this compound is C14H12Cl2FNO, and its molecular weight is 300.15.Chemical Reactions Analysis
Phenol derivatives, such as this compound, have been widely researched, and many synthesis methods have been developed for them. Conventional strategies focus on functionalizing and transforming functional groups around the aromatic ring .作用機序
The exact mechanism of action of CCMA is not yet fully understood. However, studies have shown that CCMA can bind to certain receptors in the body, which may be responsible for its physiological effects.
Biochemical and Physiological Effects:
CCMA has been found to have various biochemical and physiological effects. In one study, CCMA was found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases. CCMA has also been found to have antitumor activity, which may make it useful in the development of new cancer treatments.
実験室実験の利点と制限
CCMA has several advantages for use in lab experiments, including its ease of synthesis and its relatively low cost. However, CCMA also has some limitations, including its potential toxicity and its limited solubility in certain solvents.
将来の方向性
There are several future directions for research on CCMA. One possible direction is to investigate the potential use of CCMA as a drug for the treatment of inflammatory diseases and cancer. Another possible direction is to explore the potential use of CCMA as a building block for the synthesis of other compounds with potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action of CCMA and its potential side effects.
合成法
CCMA can be synthesized using various methods, including the reductive amination of the corresponding aldehyde and amine, as well as the reaction of the corresponding benzyl chloride with the amine. In one study, CCMA was synthesized using a one-pot reaction of 4-chloro-3-fluoroaniline, 4-chloro-2-(chloromethyl)phenol, and formaldehyde in the presence of sodium borohydride.
科学的研究の応用
CCMA has been found to have various scientific research applications, including its use as a building block for the synthesis of other compounds. CCMA has also been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the development of new drugs.
特性
IUPAC Name |
1-[4-chloro-2-(4-chloro-3-fluorophenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-12(16)13(17)7-11/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFYWGRJQKGNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)OC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

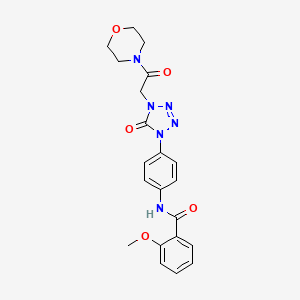
![4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B2803883.png)
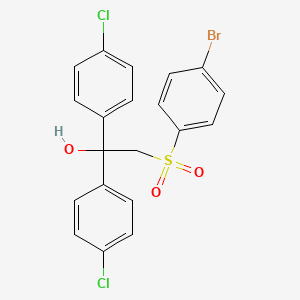
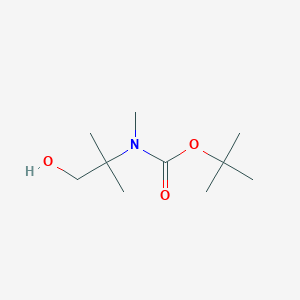
![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)
![N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2803888.png)
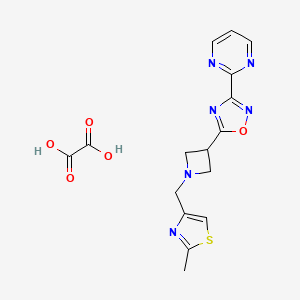

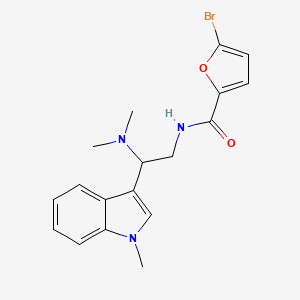
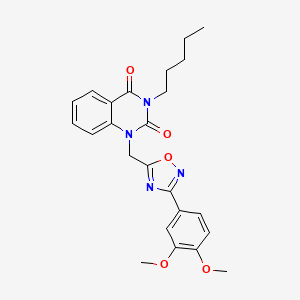
![3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2803898.png)

![N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide](/img/structure/B2803901.png)
